1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
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Overview
Description
1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high diastereo- and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow chemistry and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl: A structurally related compound used in various synthetic applications.
Uniqueness
1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-16(18)17-12-8-9-13(17)11-15(10-12)19-14-6-4-3-5-7-14/h2-7,12-13,15H,1,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIKFCCGBCYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C2CCC1CC(C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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